N-phenyl-4-(2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide
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Overview
Description
N-phenyl-4-(2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring fused with a pyrimidine ring, along with a phenyl group and a carboxamide functional group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the pyrimidine moiety through a nucleophilic substitution reaction. The phenyl group is then added via a Friedel-Crafts acylation reaction, and the carboxamide group is introduced through an amidation reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of catalysts to speed up reactions, purification techniques like crystallization and chromatography to isolate the desired product, and stringent quality control measures to ensure the purity and yield of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-phenyl-4-(2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-phenyl-4-(2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
N-phenyl-4-(2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.
Other pyrazinecarboxamides: Compounds with a pyrazinecarboxamide core but different substituents on the pyrazine or carboxamide groups.
Pyrimidine derivatives: Compounds with a pyrimidine ring but different functional groups attached, leading to different reactivity and applications.
Properties
IUPAC Name |
N-phenyl-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(18-13-5-2-1-3-6-13)20-11-9-19(10-12-20)14-16-7-4-8-17-14/h1-8H,9-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUSMZINHQWUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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